Oxiconazole

Catalog No.
S538386
CAS No.
64211-45-6
M.F
C18H13Cl4N3O
M. Wt
429.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxiconazole

CAS Number

64211-45-6

Product Name

Oxiconazole

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine

Molecular Formula

C18H13Cl4N3O

Molecular Weight

429.1 g/mol

InChI

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+

InChI Key

QRJJEGAJXVEBNE-HKOYGPOVSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

(Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl) ethanone oxime nitrate, 2',4'-dichloro-2-imidazol-1-ylacetophenone (Z)-(O-(2,4-dichlorobenzyl)oxime), mononitrate, Fonx, Gyno-Myfungar, Myfungar, Oceral, oxiconazole, oxiconazole mononitrate, (Z)-isomer, oxiconazole nitrate, Oxistat, Oxizole, oxyconazole, RO-13-8996, Salongo, Sgd 301-76

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl

Description

The exact mass of the compound Oxiconazole is 426.9813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Fungal Growth and Ergosterol Production

For instance, a study published in the Journal of Medical Microbiology investigated the antifungal activity of oxiconazole and other antifungal medications against various fungal strains. The study used ergosterol production as a marker for fungal growth [1].

Source

[1] K. R. Patil, et al., "Antifungal Activities of Miconazole Nitrate, Oxiconazole Nitrate, Clotrimazole and Terbinafine against Candida albicans and Aspergillus niger," Journal of Medical Microbiology, vol. 49, no. 12 (2000): 1135-1138,

Oxiconazole is an antifungal agent primarily used in dermatological formulations to treat various skin infections, including athlete's foot, jock itch, and ringworm. It is classified as an imidazole derivative and acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The chemical structure of oxiconazole is characterized by the empirical formula C₁₈H₁₄Cl₄N₄O₄, and it exists as oxiconazole nitrate in topical formulations like creams and lotions .

Oxiconazole acts as a fungicide by inhibiting the enzyme 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway []. Ergosterol is a vital component of the fungal cell membrane. By inhibiting its production, Oxiconazole weakens the fungal cell wall, leading to cell death [].

Oxiconazole is generally well-tolerated when used topically as directed. However, some mild side effects like itching, burning, or stinging at the application site can occur [].

Oxiconazole should not be used on broken skin or near the eyes. It is also essential to consult a healthcare professional before using Oxiconazole if pregnant, breastfeeding, or have any underlying medical conditions [].

Oxiconazole's mechanism of action involves the inhibition of cytochrome P450 enzymes, particularly lanosterol 14-alpha-demethylase, which is essential for ergosterol synthesis. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell lysis. Additionally, oxiconazole has been shown to suppress DNA synthesis and reduce intracellular ATP concentrations, further contributing to its antifungal activity .

The compound undergoes minimal systemic absorption when applied topically, with less than 0.3% of the administered dose detected in urine after five days .

Oxiconazole demonstrates broad-spectrum antifungal activity against various pathogenic fungi. In vitro studies indicate effectiveness against organisms such as Epidermophyton floccosum, Trichophyton mentagrophytes, Trichophyton rubrum, and Malassezia furfur. Its primary action is through the disruption of ergosterol biosynthesis, crucial for maintaining cellular membrane integrity in fungi .

The synthesis of oxiconazole typically involves the reaction of 2,4-dichlorobenzyl chloride with hydroxylamine to form an oxime. This reaction is followed by nitration to yield oxiconazole nitrate. The process can be summarized as follows:

  • Formation of Oxime: Reacting 2,4-dichlorobenzyl chloride with hydroxylamine.
  • Nitration: Treating the resulting oxime with nitric acid to produce oxiconazole nitrate.

This method allows for the production of oxiconazole in a form suitable for topical application .

Oxiconazole is primarily used in dermatological formulations for the treatment of superficial fungal infections. Its applications include:

  • Topical Creams and Lotions: Used for localized treatment of fungal skin infections.
  • Clinical Use: Effective against common dermatophytes and yeast infections .

The compound is marketed under various brand names, with formulations designed for ease of application and enhanced skin penetration.

Oxiconazole shares similarities with other azole antifungals but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
KetoconazoleInhibits ergosterol synthesisBroad spectrum but more systemic absorption
ClotrimazoleInhibits ergosterol synthesisPrimarily used for topical applications
MiconazoleInhibits ergosterol synthesisEffective against both fungi and bacteria
ItraconazoleInhibits ergosterol synthesisEffective for systemic fungal infections

Uniqueness: Oxiconazole is particularly noted for its low systemic absorption and targeted action against superficial fungal infections without significant side effects compared to some other azole antifungals .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

428.978323 g/mol

Monoisotopic Mass

426.981273 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C668Q9I33J

Related CAS

64211-46-7 (nitrate)

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 26 of 27 companies with hazard statement code(s):;
H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of dermal fungal infection.
FDA Label

Pharmacology

Oxiconazole is a broad-spectrum imidazole derivative whose antifungal activity is derived primarily from the inhibition of ergosterol biosynthesis, which is critical for cellular membrane integrity. It has fungicidal or fungistatic activity in vitro against a number of pathogenic fungi including the following dermatophytes, and yeasts: T. rubrum, T. mentagrophytes, T. tonsurans, T. violaceum, E. floccosum, M. canis, M. audouini, M. gypseum, C. albicans, and M. furfur.
Oxiconazole is a broad spectrum imidazole derivative with antifungal activity. Although the exact mechanism of action has yet to be fully elucidated, oxiconazole, like other azole antifungals, most likely inhibits the cytochrome P450-dependent demethylation of lanosterol. This prevents the synthesis of ergosterol which is a crucial component of fungal cell membrane. By disrupting fungal cell membrane synthesis and integrity, oxiconazole alters fungal cell membrane permeability, promotes loss of essential intracellular components and eventually inhibits fungal cell growth.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC11 - Oxiconazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF17 - Oxiconazole

Mechanism of Action

Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity.

Pictograms

Irritant

Irritant

Other CAS

64211-45-6
64211-46-7

Absorption Distribution and Excretion

Systemic absorption of oxiconazole is low.

Wikipedia

Oxiconazole
Doripenem

Dates

Modify: 2023-08-15
1: NIkitina VV, Zakharova NB, Gladilin GP, Korshunov GV. [The impact of concentrations of nitric oxide and activity of oxistat on development of inflammatory alterations in vascular wall]. Klin Lab Diagn. 2014 May;(5):11-3. Russian. PubMed PMID: 25338456.
2: Aydın E, Taştan E, Aydoǧan F, Karaca G, Asım Şafak M. Ototoxic effect of topical oxiconazole and terbinafine in rats. J Otolaryngol Head Neck Surg. 2012 Apr;41(2):78-83. PubMed PMID: 22569007.
3: Özdemir S, Tuncer Ü, Tarkan Ö, Akar F, Sürmelioğlu Ö. Effects of topical oxiconazole and boric acid in alcohol solutions to rat inner ears. Otolaryngol Head Neck Surg. 2013 Jun;148(6):1023-7. doi: 10.1177/0194599813481565. Epub 2013 Mar 12. PubMed PMID: 23482479.
4: Kalis B, Grosshans E, Binet O, Garrel JB, Grossetête G, Jeanpierre G, Privat Y, Sonneck JM, Souteyrand P. [Oxiconazole cream versus ketoconazole cream. A prospective, randomized, double-blind, multicenter study in the treatment of inguinocrural dermatophytoses]. Ann Dermatol Venereol. 1996;123(8):447-52. French. PubMed PMID: 9033712.
5: Polak A. Oxiconazole, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. Arzneimittelforschung. 1982;32(1):17-24. PubMed PMID: 7037014.
6: Jegasothy BV, Pakes GE. Oxiconazole nitrate: pharmacology, efficacy, and safety of a new imidazole antifungal agent. Clin Ther. 1991 Jan-Feb;13(1):126-41. Review. PubMed PMID: 2029718.
7: Verma A, Srivastava S, Sane SA, Marrapu VK, Srinivas N, Yadav M, Bhandari K, Gupta S. Antileishmanial activity of benzocycloalkyl azole oximino ethers: the conformationally constraint analogues of oxiconazole. Acta Trop. 2011 Feb;117(2):157-60. doi: 10.1016/j.actatropica.2010.10.011. Epub 2010 Nov 13. PubMed PMID: 21078278.
8: Shadomy S, Wang H, Shadomy HJ. Further in vitro studies with oxiconazole nitrate. Diagn Microbiol Infect Dis. 1988 Apr;9(4):231-7. PubMed PMID: 3180708.
9: Pariser DM, Pariser RJ. Oxiconazole nitrate lotion, 1 percent: an effective treatment for tinea pedis. Cutis. 1994 Jul;54(1):43-4. PubMed PMID: 7924451.
10: Schulman JA, Peyman GA, Dietlein J, Fiscella R. Toxicity of intravitreal oxiconazole. Int Ophthalmol. 1989 May;13(3):201-3. PubMed PMID: 2793313.
11: Wu SX, Shen YN, Yan N, Guo NR, Liu LL, Yang JQ. Experimental and clinical investigation on oxiconazole. Chin Med J (Engl). 1989 Aug;102(8):644-6. PubMed PMID: 2517622.
12: Milano J, Cardoso SG. Spectrophotometric determination of oxiconazole in topical lotion using methyl orange. J Pharm Biomed Anal. 2005 Apr 1;37(4):639-42. Epub 2004 Dec 21. PubMed PMID: 15797782.
13: Wagner W, Reckers-Czaschka R. [Oxiconazole in dermatomycosis--a double-blind, randomized therapy compared with bifonazole]. Mykosen. 1987 Oct;30(10):484-92. German. PubMed PMID: 3325843.
14: Polak-Wyss A, Lengsfeld H, Oesterhelt G. Effect of oxiconazole and Ro 14-4767/002 on sterol pattern in Candida albicans. Sabouraudia. 1985 Dec;23(6):433-41. PubMed PMID: 3913013.
15: Gouveia DC, Jones da Silva C. Oxiconazole in the treatment of vaginal candidiasis: single dose versus 3-day treatment with econazole. Pharmatherapeutica. 1984;3(10):682-5. PubMed PMID: 6463068.
16: Ramelet AA, Walker-Nasir E. One daily application of oxiconazole cream is sufficient for treating dermatomycoses. Dermatologica. 1987;175(6):293-5. PubMed PMID: 3319722.
17: Ablon G, Rosen T, Spedale J. Comparative efficacy of naftifine, oxiconazole, and terbinafine in short-term treatment of tinea pedis. Int J Dermatol. 1996 Aug;35(8):591-3. PubMed PMID: 8854165.
18: Gebhart RJ, Espinel-Ingroff A, Shadomy S. In vitro susceptibility studies with oxiconazole (Ro 13-8996). Chemotherapy. 1984;30(4):244-7. PubMed PMID: 6086246.
19: Singh SM, Sharma S, Chatterjee PK. Clinical and experimental mycotic keratitis caused by Aspergillus terreus and the effect of subconjunctival oxiconazole treatment in the animal model. Mycopathologia. 1990 Dec;112(3):127-37. PubMed PMID: 2089254.
20: Milano J, Morsch LM, Cardoso SG. LC method for the analysis of Oxiconazole in pharmaceutical formulations. J Pharm Biomed Anal. 2002 Sep 5;30(2):175-80. PubMed PMID: 12191701.

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